ferric thiocyanate formation and equilibrium constant
ferric thiocyanate formation and equilibrium constant
An In-depth Technical Guide to the Formation and Equilibrium of Ferric Thiocyanate (B1210189)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of the ferric thiocyanate complex, [Fe(SCN)]²⁺, and the principles governing its chemical equilibrium. It includes detailed experimental protocols for the determination of the equilibrium constant (K), a summary of quantitative data, and logical diagrams to illustrate workflows and concepts.
Introduction
The reaction between ferric ions (Fe³⁺) and thiocyanate ions (SCN⁻) to form the intensely blood-red ferric thiocyanate complex, [Fe(SCN)]²⁺, is a classic example of a reversible reaction that reaches a state of dynamic equilibrium.[1] The vibrant color of the complex makes it particularly suitable for spectrophotometric analysis, and it serves as a fundamental model for studying equilibrium principles, kinetics, and the effects of solution conditions on complex formation.[1][2] Understanding this equilibrium is crucial in various analytical applications, including the quantitative determination of iron or thiocyanate.[3]
Formation and Stoichiometry
The primary reaction for the formation of the ferric thiocyanate complex is a simple 1:1 association between the ferric and thiocyanate ions in an aqueous solution.[4]
Primary Reaction: Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq)[1]
The forward reaction is exothermic, meaning the formation of the complex is favored at lower temperatures.[5] While the 1:1 complex is the principal species at low thiocyanate concentrations, at higher concentrations of SCN⁻, stepwise formation of higher-order complexes can occur, such as [Fe(SCN)₂]⁺ and Fe(SCN)₃.[4][6] This can be observed by a shift in the wavelength of maximum absorbance (λ_max) from approximately 460 nm to 480 nm as the thiocyanate concentration increases.[3][6]
To prevent the precipitation of iron(III) hydroxide (B78521) (Fe(OH)₃), experiments are typically conducted in an acidic medium (e.g., using nitric acid), which shifts the hydrolysis equilibrium of Fe³⁺ to the left.[1][7]
Chemical Equilibrium and the Equilibrium Constant (K)
Chemical equilibrium is a dynamic state where the rates of the forward and reverse reactions are equal, resulting in no net change in the concentrations of reactants and products.[8] The position of the ferric thiocyanate equilibrium is governed by Le Châtelier's principle; for instance, increasing the concentration of a reactant (Fe³⁺ or SCN⁻) will shift the equilibrium to the right, producing more of the red [Fe(SCN)]²⁺ complex.[8][9]
The equilibrium constant (K) for the primary reaction is given by the expression:
K = [Fe(SCN)²⁺] / ([Fe³⁺][SCN⁻])[8]
The value of K is constant at a given temperature but is dependent on the ionic strength of the solution.[2][10] A distinction is often made between the observed equilibrium constant (K_obs), measured at a specific ionic strength, and the thermodynamic equilibrium constant (K_therm), which is extrapolated to zero ionic strength.[2]
Quantitative Data for the Equilibrium Constant
The following table summarizes reported values for the equilibrium constant of the [Fe(SCN)]²⁺ complex under various conditions.
| Equilibrium Constant (K) | Temperature (°C) | Ionic Strength (µ) | Method |
| 144 | 25 | 0.40 M | Spectrophotometry |
| 139 | 25 | 0.5 M | Potentiometry |
| ~113 | 20 | Not specified | Spectrophotometry |
| 146 | Not specified | Not specified | Spectrophotometry |
| log K¹⁰ = 2.85 ± 0.08 (K ≈ 708) | 25 | 0 (Extrapolated) | Spectrophotometry |
Data sourced from multiple studies.[2][4][6][7][11]
Experimental Protocol: Spectrophotometric Determination of K
The most common method for determining K for this reaction utilizes visible light spectrophotometry, leveraging the distinct color of the [Fe(SCN)]²⁺ complex.[10][12] The protocol involves two main stages: creating a calibration curve with standard solutions and then measuring the absorbance of equilibrium mixtures.[2][11]
Materials and Reagents
-
0.200 M Iron(III) nitrate, Fe(NO₃)₃, in 1 M HNO₃
-
0.00200 M Iron(III) nitrate, Fe(NO₃)₃, in 1 M HNO₃
-
0.00200 M Potassium thiocyanate, KSCN
-
Deionized Water
-
Volumetric flasks, pipettes, and cuvettes
-
Spectrophotometer
Part A: Preparation of Standard Solutions and Calibration Curve
In this part, a large excess of Fe³⁺ is used to drive the reaction to completion, ensuring that virtually all SCN⁻ ions are converted to the [Fe(SCN)]²⁺ complex.[13] Therefore, the concentration of the complex in these standard solutions can be assumed to be equal to the initial concentration of the SCN⁻.[12]
-
Prepare Standard Solutions: Prepare a series of five standard solutions by mixing varying volumes of 0.00200 M KSCN with a constant, large excess of 0.200 M Fe(NO₃)₃. Dilute each to a final, constant volume (e.g., 10.00 mL) with deionized water. A sample preparation table is shown below.
| Solution | Vol. 0.00200 M KSCN (mL) | Vol. 0.200 M Fe(NO₃)₃ (mL) | Vol. DI Water (mL) | Final [Fe(SCN)²⁺] (M) |
| 1 | 1.00 | 5.00 | 4.00 | 2.00 x 10⁻⁴ |
| 2 | 2.00 | 5.00 | 3.00 | 4.00 x 10⁻⁴ |
| 3 | 3.00 | 5.00 | 2.00 | 6.00 x 10⁻⁴ |
| 4 | 4.00 | 5.00 | 1.00 | 8.00 x 10⁻⁴ |
| 5 | 5.00 | 5.00 | 0.00 | 1.00 x 10⁻³ |
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the λ_max of the [Fe(SCN)]²⁺ complex (typically ~450-480 nm).[1][3]
-
Measure Absorbance: Use a blank solution (1 M HNO₃ or a solution containing only the Fe(NO₃)₃ reagent and water) to zero the spectrophotometer. Measure and record the absorbance of each standard solution.
-
Plot Calibration Curve: Plot Absorbance vs. [Fe(SCN)²⁺] for the standard solutions. The resulting graph should be linear, in accordance with the Beer-Lambert Law (A = εbc). Determine the equation of the line (y = mx + c), where 'm' is the product of the molar absorptivity (ε) and the path length (b).
Part B: Preparation and Measurement of Equilibrium Mixtures
In this part, the initial concentrations of Fe³⁺ and SCN⁻ are of a similar order of magnitude, allowing the system to reach equilibrium with measurable amounts of all three species.
-
Prepare Equilibrium Mixtures: Prepare a series of test solutions by mixing known volumes of the more dilute 0.00200 M Fe(NO₃)₃ and 0.00200 M KSCN. Dilute each to a final, constant volume (e.g., 10.00 mL).
| Solution | Vol. 0.00200 M Fe(NO₃)₃ (mL) | Vol. 0.00200 M KSCN (mL) | Vol. DI Water (mL) |
| A | 5.00 | 1.00 | 4.00 |
| B | 5.00 | 2.00 | 3.00 |
| C | 5.00 | 3.00 | 2.00 |
| D | 5.00 | 4.00 | 1.00 |
| E | 5.00 | 5.00 | 0.00 |
-
Measure Absorbance: Measure and record the absorbance of each equilibrium mixture at the same wavelength used for the calibration curve.
-
Record Temperature: Record the ambient temperature at which the experiment is performed, as the equilibrium constant is temperature-dependent.[8][14]
Data Analysis and Calculations
The following workflow outlines the process of calculating the equilibrium constant from the experimental data.
Calculation Steps
-
Calculate Initial Concentrations ([ ]₀): For each equilibrium mixture (A-E), calculate the initial concentrations of Fe³⁺ and SCN⁻ after mixing but before any reaction occurs, using the dilution formula M₁V₁ = M₂V₂.[15]
-
Calculate Equilibrium [Fe(SCN)²⁺]ₑₙ: Using the absorbance measured for each equilibrium mixture and the equation of the line from the calibration curve, calculate the equilibrium concentration of the complex, [Fe(SCN)²⁺]ₑₙ.[15]
-
Calculate Equilibrium Reactant Concentrations ([ ]ₑₙ): Based on the 1:1 stoichiometry of the reaction, the change in concentration for the reactants is equal to the equilibrium concentration of the product.
-
Calculate K: For each equilibrium mixture, substitute the calculated equilibrium concentrations into the equilibrium constant expression.
-
Average K: Calculate the average value of K from all the trial mixtures to obtain the final experimental result.
The logical relationship between the measured and calculated values is illustrated below.
References
- 1. web.colby.edu [web.colby.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. web.williams.edu [web.williams.edu]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uca.edu [faculty.uca.edu]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 12. [PDF] Iron(III) Thiocyanate Revisited: A Physical Chemistry Equilibrium Lab Incorporating Ionic Strength Effects | Semantic Scholar [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. tsfx.edu.au [tsfx.edu.au]
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